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molecular formula C9H14ClN B1236934 2,4,6-Trimethylaniline hydrochloride CAS No. 6334-11-8

2,4,6-Trimethylaniline hydrochloride

Cat. No. B1236934
M. Wt: 171.67 g/mol
InChI Key: WUYJXWRFOUCHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284642

Procedure details

32.75 g (0.155 moles) of N-(β-chloropropyl)-2,4,6-trimethyl-aniline, prepared as indicated in point (b) above, are reacted with 41.8 g (0.31 moles) of 2,4,6-trimethylaniline in the presence of 1.0 g (6 mmoles) of potassium iodide as described in Example 3, Method (b), point (b). The resulting mixture is admixed with 50 ml of diethyl ether, the separated precipitate is filtered off, washed with diethyl ether and dried. 24.8 g (46.6%) of 2,4,6-trimethylaniline hydrochloride are obtained. The filtrate is acidified with isopropanolic hydrochloric acid (acid content: about 15 g/100 ml), and the resulting mixture is maintained at 0° to +5° for 2 hours. The separated precipitate is filtered off, washed with cold isopropanol, and dried. 50.3 g (84.8%) of 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride are obtained; m.p.: 172°-173° C. The base is liberated from this salt as described in Example 3, Method (b), point (b), and is separated from the reaction mixture by chloroform extraction.
Name
N-(β-chloropropyl)-2,4,6-trimethyl-aniline
Quantity
32.75 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1]C(C)C[NH:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=1[CH3:13].CC1C=C(C)C=C(C)C=1N>[I-].[K+].C(OCC)C>[ClH:1].[CH3:13][C:6]1[CH:7]=[C:8]([CH3:12])[CH:9]=[C:10]([CH3:11])[C:5]=1[NH2:4] |f:2.3,5.6|

Inputs

Step One
Name
N-(β-chloropropyl)-2,4,6-trimethyl-aniline
Quantity
32.75 g
Type
reactant
Smiles
ClC(CNC1=C(C=C(C=C1C)C)C)C
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
41.8 g
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)C)C
Name
Quantity
1 g
Type
catalyst
Smiles
[I-].[K+]
Step Four
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the separated precipitate is filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=C(N)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 46.6%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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